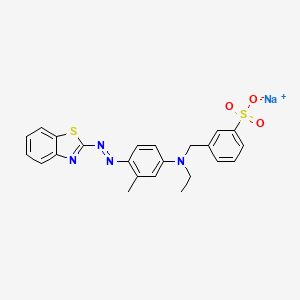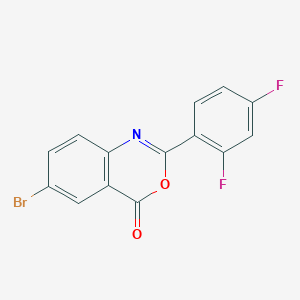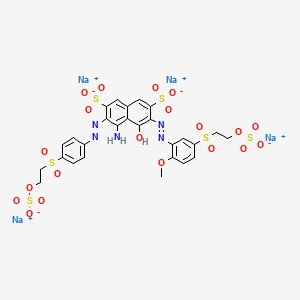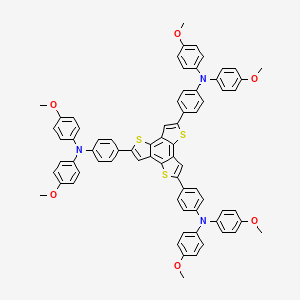
2,3-Dihydroxypropyl hexadecanoate;2,3-dihydroxypropyl octadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydroxypropyl hexadecanoate and 2,3-dihydroxypropyl octadecanoate are esters formed from the reaction of glycerol with hexadecanoic acid (palmitic acid) and octadecanoic acid (stearic acid), respectivelyThey are widely used in various industries, including cosmetics, pharmaceuticals, and food, due to their emulsifying and stabilizing properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydroxypropyl hexadecanoate and 2,3-dihydroxypropyl octadecanoate typically involves the esterification of glycerol with hexadecanoic acid and octadecanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the mixture to a temperature range of 150-200°C and removing the water formed during the reaction to drive the equilibrium towards ester formation .
Industrial Production Methods
In industrial settings, the production of these compounds is carried out in large reactors where glycerol and the respective fatty acids are mixed in the presence of an acid catalyst. The reaction mixture is heated, and the water formed is continuously removed using a distillation setup. The final product is purified through processes such as distillation or crystallization to obtain high-purity glyceryl palmitate and glyceryl stearate .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydroxypropyl hexadecanoate and 2,3-dihydroxypropyl octadecanoate can undergo various chemical reactions, including:
Hydrolysis: Breaking down into glycerol and the respective fatty acids in the presence of water and an acid or base catalyst.
Oxidation: Oxidative cleavage of the ester bond to form glycerol and the corresponding fatty acid derivatives.
Transesterification: Reaction with other alcohols to form different esters and glycerol
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Transesterification: Alcohols such as methanol or ethanol in the presence of a catalyst like sodium methoxide
Major Products Formed
Hydrolysis: Glycerol and hexadecanoic acid or octadecanoic acid.
Oxidation: Glycerol and oxidized fatty acid derivatives.
Transesterification: New esters and glycerol
Aplicaciones Científicas De Investigación
2,3-Dihydroxypropyl hexadecanoate and 2,3-dihydroxypropyl octadecanoate have numerous applications in scientific research:
Chemistry: Used as intermediates in the synthesis of other chemical compounds and as emulsifiers in various formulations.
Biology: Studied for their role in lipid metabolism and as components of cell membranes.
Medicine: Used in the formulation of drug delivery systems and as excipients in pharmaceutical preparations.
Industry: Employed in the production of cosmetics, food additives, and lubricants due to their emulsifying and stabilizing properties
Mecanismo De Acción
The mechanism of action of 2,3-dihydroxypropyl hexadecanoate and 2,3-dihydroxypropyl octadecanoate primarily involves their ability to interact with lipid bilayers and proteins. These compounds can integrate into cell membranes, affecting membrane fluidity and permeability. They also act as emulsifiers by reducing the surface tension between oil and water phases, thereby stabilizing emulsions .
Comparación Con Compuestos Similares
Similar Compounds
Glyceryl monostearate: Similar to 2,3-dihydroxypropyl octadecanoate but with only one hydroxyl group esterified.
Glyceryl monopalmitate: Similar to 2,3-dihydroxypropyl hexadecanoate but with only one hydroxyl group esterified.
Glyceryl distearate: Contains two stearic acid molecules esterified to glycerol.
Glyceryl dipalmitate: Contains two palmitic acid molecules esterified to glycerol
Uniqueness
2,3-Dihydroxypropyl hexadecanoate and 2,3-dihydroxypropyl octadecanoate are unique due to their dual esterification, which provides them with distinct physicochemical properties such as higher melting points and better emulsifying capabilities compared to their monoester counterparts .
Propiedades
Fórmula molecular |
C40H80O8 |
|---|---|
Peso molecular |
689.1 g/mol |
Nombre IUPAC |
2,3-dihydroxypropyl hexadecanoate;2,3-dihydroxypropyl octadecanoate |
InChI |
InChI=1S/C21H42O4.C19H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-17-18(21)16-20/h20,22-23H,2-19H2,1H3;18,20-21H,2-17H2,1H3 |
Clave InChI |
YHJSXLJRGKVFFG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O.CCCCCCCCCCCCCCCC(=O)OCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methanaminium, N-[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, benzoate](/img/structure/B13783828.png)


![3-Cyclobutyl-4-methyl-1,2,4,5-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B13783845.png)
![1,6-Naphthyridine-4-carboxylic acid, 2-[4-(trifluoromethyl)phenyl]-](/img/structure/B13783848.png)
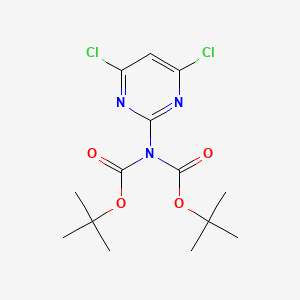

![Ethyl 3-[cyclohexyl(phenylcarbamoyl)amino]propanoate](/img/structure/B13783863.png)
